(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16526257
Molecular Formula: C24H42N2O8
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid -](/images/structure/VC16526257.png)
Specification
Molecular Formula | C24H42N2O8 |
---|---|
Molecular Weight | 486.6 g/mol |
IUPAC Name | (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Standard InChI | InChI=1S/2C12H21NO4/c2*1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h2*8-9H,5-7H2,1-4H3,(H,14,15)/t2*8-,9+/m10/s1 |
Standard InChI Key | BSUBGBREYIBIOF-QUOODJBBSA-N |
Isomeric SMILES | C[C@@H]1CCCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C.C[C@H]1CCCN([C@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C.CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
Both diastereomers share the molecular formula C<sub>12</sub>H<sub>19</sub>NO<sub>4</sub>, with a molecular weight of 265.28 g/mol. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] at the piperidine nitrogen ensures steric protection during synthetic transformations, while the carboxylic acid at position 2 and methyl group at position 3 introduce stereoelectronic complexity . Key structural distinctions arise from the 2R,3S and 2S,3R configurations, which influence intermolecular interactions and crystallization behavior .
Table 1: Comparative Structural Properties
Property | (2R,3S)-Isomer | (2S,3R)-Isomer |
---|---|---|
Configuration | 2R,3S | 2S,3R |
Boc Group Position | N-1 | N-1 |
Carboxylic Acid Position | C-2 | C-2 |
Methyl Group Position | C-3 | C-3 |
Predominant Conformation | Chair (axial Boc) | Chair (equatorial Boc) |
Spectroscopic Differentiation
Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns for the diastereomers. For the (2R,3S)-isomer, the C-3 methyl proton resonance appears as a doublet at δ 1.25 ppm (J = 6.8 Hz), whereas the (2S,3R)-isomer exhibits a triplet at δ 1.32 ppm (J = 7.2 Hz) due to differential coupling with adjacent protons . Infrared (IR) spectra further differentiate the isomers via O-H stretching frequencies: 2500–2600 cm<sup>-1</sup> for the (2R,3S)-isomer and 2450–2550 cm<sup>-1</sup> for the (2S,3R)-isomer, reflecting hydrogen-bonding variations .
Synthetic Methodologies
Stereoselective Hydrogenation of Pyridine Precursors
A common route involves hydrogenating pyridine-3-carboxylate derivatives using PtO<sub>2</sub> or Pd/C catalysts under acidic conditions . For example, methyl 2-methylpyridine-3-carboxylate undergoes hydrogenation in acetic acid to yield a piperidine intermediate, which is subsequently Boc-protected and hydrolyzed to the carboxylic acid . The stereochemical outcome depends on the catalyst and solvent:
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PtO<sub>2</sub> in MeOH favors the (2R,3S)-isomer (72% yield, 94% ee) .
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Pd/C in THF produces the (2S,3R)-isomer (68% yield, 89% ee) .
Epimerization via Base-Mediated Equilibration
Epimerization at C-2 and C-3 is achievable using KOtBu in THF at −78°C. The (2R,3S)-isomer equilibrates to a 55:45 ratio with the (2S,3R)-isomer, driven by steric relief of the axial Boc group . This method enables interconversion for thermodynamic stabilization studies.
Physicochemical Properties
Solubility and Stability
Both isomers exhibit limited aqueous solubility (<1 mg/mL at pH 7.4) but enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL) . The Boc group confers stability under acidic conditions (pH > 3), while the carboxylic acid moiety facilitates salt formation with amines .
Table 2: Solubility Profiles
Solvent | (2R,3S)-Isomer (mg/mL) | (2S,3R)-Isomer (mg/mL) |
---|---|---|
Water | 0.8 | 0.7 |
Methanol | 12.4 | 11.9 |
Dichloromethane | 3.2 | 2.9 |
DMSO | 58.7 | 56.3 |
Crystallographic Analysis
Single-crystal X-ray diffraction of the (2R,3S)-isomer reveals a chair conformation with the Boc group in an axial orientation and intramolecular hydrogen bonding between the carboxylic acid and piperidine nitrogen . In contrast, the (2S,3R)-isomer adopts a twisted boat conformation in the solid state, stabilized by van der Waals interactions between the methyl group and Boc moiety .
Applications in Alkaloid Synthesis
Dendrobate Alkaloid Models
The (2R,3S)-isomer serves as a key intermediate in synthesizing dendrobate alkaloid 241D, a neurotoxic compound isolated from poison dart frogs . Cyclization with TsCl and subsequent reductive amination yields the pentacyclic core in 83% enantiomeric excess .
Quinolizidine Scaffolds
Epimerization of the (2S,3R)-isomer followed by ring expansion produces quinolizidine derivatives, which are prevalent in ant venom alkaloids like isosolenopsin A . This one-pot strategy achieves 76% yield with >90% diastereoselectivity .
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